2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with hydroxyethyl and methoxyphenyl substituents, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxyphenyl isocyanate and a suitable chromeno-pyrrole precursor can yield the desired compound . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the chromeno-pyrrole core or the substituents.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the methoxy group can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups can interact with biological macromolecules, influencing their function and activity. The chromeno-pyrrole core may also play a role in modulating cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: This compound shares a similar pyrrole core but differs in its substituents and overall structure.
Naphtho[2,3-c]thiophene-4,9-dione: Another compound with a similar core structure but different substituents and properties.
Uniqueness
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of hydroxyethyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H17NO5/c1-25-13-8-6-12(7-9-13)17-16-18(23)14-4-2-3-5-15(14)26-19(16)20(24)21(17)10-11-22/h2-9,17,22H,10-11H2,1H3 |
InChI Key |
WQILYYCDLXJYMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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